molecular formula C14H15Cl2NO3 B3027282 (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 1263273-14-8

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No. B3027282
CAS RN: 1263273-14-8
M. Wt: 316.2 g/mol
InChI Key: VSMUYYFJVFSVCA-NWDGAFQWSA-N
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Description

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is a chemical compound that is commonly known as DCC. This compound has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Modulation of Metabotropic Glutamate Receptor Subtype 4

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has been identified as a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). This was demonstrated through a study where asymmetric synthesis of each of the cis enantiomers was performed, and their activities were compared with that of the racemic trans. Computational analysis provided insights into structural features relevant to mGluR4 functionality and established a basis for drug discovery (Christov et al., 2011).

Crystallographic Studies

Structural studies have been conducted to understand the crystal formations of certain derivatives of cis-cyclohexane-1,2-dicarboxylic anhydride, which is closely related to (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid. For instance, the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines led to compounds with unique hydrogen-bonded structures and packing patterns, as evidenced in X-ray crystallography studies (Smith & Wermuth, 2012).

Enantioselective Synthesis

The stereoselective alkylation of (1R,2S)-cyclohexane-1,2-dicarboxylic acid mono-(−)-menthyl ester, a compound structurally similar to the one , has been studied. This research found that the dianion of this compound reacts with alkyl bromides and an iodide to give alkylation with selectivities, demonstrating the potential for precise chemical manipulation in enantioselective synthesis processes (Hulme et al., 1994).

Chemical Structure Analysis

Studies like the one on Dehydroabietic acid, although not directly related to the exact compound , provide insight into the structural analysis and conformational behaviors of cyclohexane derivatives. This type of research is essential in understanding the chemical and physical properties of related compounds (Rao, Song, & Shang, 2009).

Environmental Exposure Studies

Research has also been done on the environmental exposure to related compounds like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH). Such studies are crucial in assessing the environmental impact and potential health effects of these compounds (Silva et al., 2013).

properties

IUPAC Name

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUYYFJVFSVCA-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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